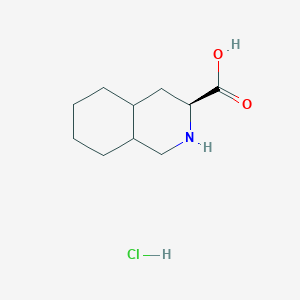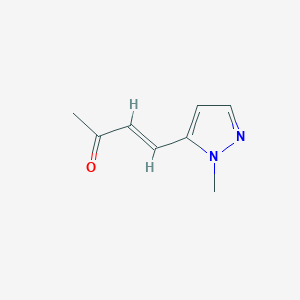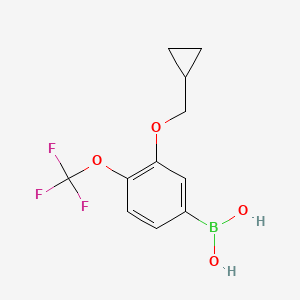
2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is provided in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 237.65 . The SMILES string representation is Cl.FC(F)(F)c1ccccc1C2CNC2 . The InChI representation is 1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H .Applications De Recherche Scientifique
Synthesis and Reactivity
- 2-Aryl-3,3-dichloroazetidines, related to the azetidine class, have been synthesized, demonstrating potential for creating diverse azaheterocycles. This process involves reduction, cycloaddition, and reactions with bases leading to various aziridines and aminopropanes (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- A study on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the compound , shows their utility in synthesizing trifluoromethyl-containing aminopropanes and other compounds, highlighting the versatility of azetidine derivatives (Dao Thi et al., 2018).
Chemical Structure and Stability
- Research into the synthesis of azetidines, including compounds like 3-amino-2-phenylazetidine, reveals insights into the stability and structural properties of these compounds, which can be critical for their applications in various chemical syntheses (Wells & Tarwater, 1971).
Application in Drug Discovery
- Azetidines, including derivatives like 1-alkyl-2-(trifluoromethyl)azetidines, have been investigated for their reactivity and potential applications in drug discovery, especially in the development of constrained azaheterocycles (Kenis et al., 2012).
- The synthesis of 3,3-Diarylazetidines has shown their potential in accessing underexplored chemical spaces, crucial for innovative drug discovery. These compounds can be further modified to create drug-like compounds (Denis et al., 2018).
Antibacterial and Antitubercular Activities
- Novel trihydroxy benzamido azetidin-2-one derivatives, related to azetidine compounds, have been synthesized and demonstrated significant antimicrobial and antitubercular activities, suggesting the potential of azetidine derivatives in combating bacterial infections (Ilango & Arunkumar, 2011).
Azetidine Derivatives as Intermediates
- Azetidine derivatives have been utilized as intermediates in various syntheses, illustrating their versatility in chemical reactions and potential applications in producing a range of bioactive molecules (Nagavolu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-9;/h1-3,6,9,14H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBKBSXFLAUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















